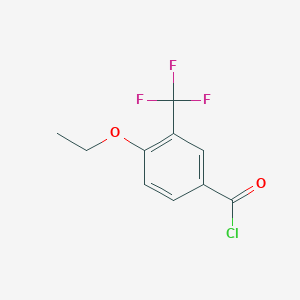

4-Ethoxy-3-(trifluoromethyl)benzoyl chloride

Descripción general

Descripción

4-Ethoxy-3-(trifluoromethyl)benzoyl chloride is a chemical compound with the molecular formula C10H8ClF3O2 and a molecular weight of 252.62 g/mol . It is characterized by the presence of an ethoxy group, a trifluoromethyl group, and a benzoyl chloride moiety. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-3-(trifluoromethyl)benzoyl chloride typically involves the reaction of 4-ethoxy-3-(trifluoromethyl)benzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the benzoic acid is converted to the corresponding benzoyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, reaction time, and the use of appropriate solvents to facilitate the reaction.

Análisis De Reacciones Químicas

Types of Reactions

4-Ethoxy-3-(trifluoromethyl)benzoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.

Major Products Formed

Substitution Reactions: The major products are the corresponding substituted benzoyl derivatives.

Coupling Reactions: The products are biaryl compounds formed through the coupling of the benzoyl chloride with aryl boronic acids.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Ethoxy-3-(trifluoromethyl)benzoyl chloride serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique trifluoromethyl group enhances electrophilicity, making it a potent acylating agent in nucleophilic substitution reactions.

Common Reactions Include :

- Nucleophilic Substitution : The chloride group can be replaced by amines, alcohols, or thiols, yielding substituted benzoyl derivatives.

- Coupling Reactions : It is utilized in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are crucial in drug development and material sciences.

| Reaction Type | Common Reagents | Conditions | Major Products |

|---|---|---|---|

| Nucleophilic Substitution | Amines, Alcohols, Thiols | Base (e.g., triethylamine) | Substituted Benzoyl Derivatives |

| Suzuki-Miyaura Coupling | Aryl Boronic Acids | Palladium catalysts | Biaryl Compounds |

Biological Applications

In biological research, this compound is employed for modifying biomolecules to study biological processes. Its ability to act as an acylating agent allows researchers to explore interactions between small molecules and proteins or nucleic acids.

Pharmaceutical Development

The compound plays a critical role in synthesizing potential drug candidates. For instance, it has been used in the preparation of various trifluoromethyl-containing drugs that exhibit enhanced biological activity due to the presence of the trifluoromethyl group .

Industrial Applications

This compound is also significant in the production of specialty chemicals and materials. Its unique properties make it suitable for creating high-performance polymers and other advanced materials used in various industries.

Reaction Overview :

Case Studies

Recent studies have highlighted the utility of this compound in drug synthesis:

Mecanismo De Acción

The mechanism of action of 4-Ethoxy-3-(trifluoromethyl)benzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. The presence of the trifluoromethyl group enhances its electrophilicity, making it more reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparación Con Compuestos Similares

Similar Compounds

4-(Trifluoromethyl)benzoyl chloride: Similar in structure but lacks the ethoxy group.

4-(Trifluoromethyl)benzyl chloride: Contains a benzyl chloride moiety instead of a benzoyl chloride.

Uniqueness

4-Ethoxy-3-(trifluoromethyl)benzoyl chloride is unique due to the presence of both an ethoxy group and a trifluoromethyl group on the benzoyl chloride structure. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications .

Actividad Biológica

4-Ethoxy-3-(trifluoromethyl)benzoyl chloride, with the molecular formula CHClFO and a molecular weight of 252.62 g/mol, is a chemical compound that has garnered attention due to its diverse applications in chemistry and biology. It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals, and plays a significant role in modifying biomolecules for biological studies.

The synthesis of this compound typically involves the reaction of 4-ethoxy-3-(trifluoromethyl)benzoic acid with thionyl chloride (SOCl). This reaction is conducted under reflux conditions, converting the benzoic acid into the corresponding benzoyl chloride. The presence of the trifluoromethyl group enhances its electrophilicity, making it more reactive towards nucleophiles, which is crucial for its biological activity .

The biological activity of this compound can be attributed to its role as an acylating agent. It reacts with nucleophiles to form acylated products, which can interact with various biological targets. The trifluoromethyl group significantly increases the compound's electrophilicity, enhancing its reactivity .

Applications in Biological Research

- Modification of Biomolecules : The compound is employed in modifying proteins and nucleic acids to study their functions and interactions within biological systems.

- Drug Development : It serves as a precursor in synthesizing potential drug candidates, particularly those targeting specific enzymes or receptors .

Research Findings

Recent studies have highlighted the importance of the trifluoromethyl group in enhancing biological activity. For instance, compounds incorporating this group have shown improved potency against various biological targets compared to their non-fluorinated analogs.

Case Studies

- Inhibition Studies : Research indicates that derivatives containing the trifluoromethyl group exhibit increased inhibition rates against enzymes such as reverse transcriptase, showcasing their potential in antiviral drug development .

- Antiplasmodial Activity : In a study focusing on antiplasmodial compounds, it was found that modifications similar to those made by this compound resulted in significant activity against Plasmodium falciparum, a malaria-causing parasite .

Comparative Analysis

To understand the unique properties of this compound, it can be compared with other similar compounds:

| Compound Name | Structure | Biological Activity | Remarks |

|---|---|---|---|

| This compound | Structure | High | Strong electrophilic character due to CF |

| 4-Ethoxy-3-benzoyl chloride | Structure | Moderate | Lacks trifluoromethyl group |

| 4-Ethoxy-3-chlorobenzoyl chloride | Structure | Low | Less reactive than CF derivatives |

Propiedades

IUPAC Name |

4-ethoxy-3-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClF3O2/c1-2-16-8-4-3-6(9(11)15)5-7(8)10(12,13)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSVLARKLTDXMQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.